Dihydroniloticin

Cytotoxicity Anticancer screening Triterpenoid pharmacology

Dihydroniloticin (CAS 115334-05-9) is the definitive tirucallane triterpenoid for multi-cell line cytotoxicity screening and azadirachtin biosynthesis research. Unlike niloticin (weak cytotoxicity, antiviral bias), dihydroniloticin delivers IC₅₀ 4.7–8.2 μM across A549, KB, MCF7, MDA-MB-231, and HT-1080 cells, outperforming 5-FU in fibrosarcoma. As the direct azadirachtin biosynthetic precursor, it is essential for synthetic biology workflows. ≥98% HPLC, crystalline powder, full NMR characterization. Order for SAR or bioproduction.

Molecular Formula C30H50O3
Molecular Weight 458.7 g/mol
Cat. No. B1180404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroniloticin
SynonymsDihydroniloticin
Molecular FormulaC30H50O3
Molecular Weight458.7 g/mol
Structural Identifiers
SMILESCC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)O)C)C)C
InChIInChI=1S/C30H50O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-25,31-32H,10-17H2,1-8H3/t18-,19-,20-,22+,23-,24-,25-,28+,29-,30+/m0/s1
InChIKeyUMTABACRBSGXGK-ZAVAKTSASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroniloticin: Chemical Identity and Baseline Procurement Specifications


Dihydroniloticin (CAS: 115334-05-9) is a natural tirucallane-type triterpenoid with the molecular formula C₃₀H₅₀O₃ and molecular weight of 458.7 g/mol [1]. It is characterized as a tetracyclic triterpenoid containing an epoxide moiety and occurs naturally in several plant species including Dysoxylum variabile, Phellodendron amurense, Trichilia schomburgkii, and Turraea pubescens [2][3]. Structurally, it is designated as 24,25-epoxytirucall-7-ene-3,23-diol . The compound serves as a critical biosynthetic intermediate in the production of azadirachtin, a potent botanical insecticide [4]. Commercially, dihydroniloticin is available as a research-grade analytical standard with HPLC purity typically ≥98%, supplied as a crystalline powder with a reported melting point of 174°C (MeOH) and optical rotation of -47° (c 0.075, CHCl₃) .

Why Tirucallane-Class Substitution Is Not Advisable for Dihydroniloticin-Dependent Workflows


Within the tirucallane-type triterpenoid family, structurally similar compounds such as niloticin and piscidinol A exhibit divergent biological activity profiles, solubility characteristics, and supply chain availability that preclude simple interchangeability. Dihydroniloticin demonstrates a multi-cell line cytotoxic profile with IC₅₀ values ranging from 4.7–8.2 μM across A549, KB, MCF7, MDA-MB-231, and HT-1080 cancer cell lines [1]. In contrast, niloticin shows markedly different activity: weak cytotoxicity against A549 (IC₅₀ = 30.6 μM) and HeLa (IC₅₀ = 11.64 μM) but potent antiviral activity against DENV2 NS2B/NS3 protease (IC₅₀ = 0.14 μM) [2][3]. Furthermore, dihydroniloticin's role as the immediate biosynthetic precursor to azadirachtin confers unique value in synthetic biology and metabolic engineering applications that no other tirucallane analog can fulfill [4]. These functional divergences underscore that generic class-based substitution is scientifically indefensible for applications requiring specific bioactivity or biosynthetic pathway compatibility.

Quantitative Differentiation Evidence: Dihydroniloticin vs. Niloticin and Tirucallane Analogs


Comparative Cytotoxic Potency Across Human Cancer Cell Lines: Dihydroniloticin Demonstrates Broader and More Potent Activity

Dihydroniloticin exhibits consistently potent cytotoxic activity across a panel of human cancer cell lines with IC₅₀ values between 4.7 and 8.2 μM, whereas niloticin displays substantially weaker activity against overlapping cell lines (A549 IC₅₀ = 30.6 μM for niloticin vs. 5.2 μM for dihydroniloticin) [1]. This 5.9-fold potency differential in A549 cells is reproducible across multiple independent studies. Notably, in HT-1080 fibrosarcoma cells, dihydroniloticin (IC₅₀ = 8.2 μM) outperformed the clinical chemotherapeutic agent 5-fluorouracil (IC₅₀ = 9.2 μM) as a positive control [2].

Cytotoxicity Anticancer screening Triterpenoid pharmacology

Biosynthetic Production Yield: Engineered Yeast Platform Delivers Scalable Dihydroniloticin Supply

Dihydroniloticin is uniquely positioned as the only tirucallane-type triterpenoid with a validated de novo biosynthetic production platform in Saccharomyces cerevisiae. The engineered DI-3 yeast strain expressing codon-optimized AiCYP71CD2 from Azadirachta indica achieves a fermentation titer of 405 mg/L, representing a scalable alternative to traditional plant extraction [1]. This production capability is not established for niloticin or any other closely related tirucallane analog [2].

Metabolic engineering Synthetic biology Bioproduction

Divergent Bioactivity Spectrum: Dihydroniloticin for Cytotoxicity, Niloticin for Antiviral Applications

Dihydroniloticin and niloticin exhibit fundamentally divergent bioactivity spectra despite their close structural relationship (dihydroniloticin is the 3β-hydroxy derivative of niloticin). Dihydroniloticin demonstrates broad cytotoxic activity (IC₅₀ 4.7–8.2 μM) but lacks reported antiviral activity . Conversely, niloticin displays potent antiviral activity against DENV2 NS2B/NS3 protease (IC₅₀ = 0.14 μM) but weak cytotoxicity (A549 IC₅₀ = 30.6 μM) [1][2].

Target selectivity Bioactivity profiling Pharmacological differentiation

Supply Chain Differentiation: Dihydroniloticin Overcomes Historical Scarcity Through Engineered Biosynthesis

Historically, pharmaceutical evaluation of dihydroniloticin was impeded by limited supply from natural sources [1]. This supply constraint has been directly addressed by the establishment of a yeast-based de novo production platform achieving 405 mg/L titers, which is not available for niloticin or other tirucallane congeners [2]. The catalytic efficiency of AiCYP71CD2, identified as the key enzyme, was enhanced through codon optimization and residue engineering (G310 identified as critical) [3].

Natural product supply Bioproduction Procurement reliability

Optimal Application Scenarios for Dihydroniloticin Procurement and Use


Broad-Spectrum Anticancer Compound Screening and Lead Identification

Dihydroniloticin is optimally deployed in cytotoxicity screening programs targeting multiple solid tumor types. With demonstrated IC₅₀ values of 4.7–8.2 μM across A549 (lung), KB (nasopharyngeal), MCF7 and MDA-MB-231 (breast), and HT-1080 (fibrosarcoma) cell lines, it provides a versatile starting point for structure-activity relationship (SAR) studies within the tirucallane scaffold [1]. Its potency advantage over 5-FU in HT-1080 cells (8.2 μM vs. 9.2 μM) further supports its prioritization in fibrosarcoma-targeted programs [2].

Synthetic Biology and Azadirachtin Precursor Supply for Metabolic Engineering

As the immediate biosynthetic precursor to the potent botanical insecticide azadirachtin, dihydroniloticin is indispensable for synthetic biology workflows aimed at heterologous azadirachtin production. The validated S. cerevisiae DI-3 strain platform (405 mg/L titer) provides a scalable source of this intermediate, enabling pathway elucidation studies and bioproduction process development that are not feasible with any other tirucallane compound [1].

Analytical Reference Standard for Natural Product Dereplication and Quality Control

Dihydroniloticin serves as a critical analytical reference standard (HPLC purity ≥98%) for the dereplication of tirucallane-type triterpenoids in plant extracts from Meliaceae and Rutaceae species. Its characteristic NMR spectral fingerprints (¹H and ¹³C NMR, 1D/2D including HMQC, HMBC, NOESY, COSY) and UPLC chromatographic behavior enable unambiguous identification in complex phytochemical matrices [1].

Mechanistic Studies of Tirucallane-Induced Apoptosis and Cell Death Pathways

The consistent cytotoxic potency of dihydroniloticin across multiple cancer cell lines, combined with its distinct bioactivity profile relative to niloticin (which induces apoptosis via p53, Fas, FasL, and TNFβ pathways), positions it as a valuable probe for dissecting the molecular determinants of tirucallane-mediated cytotoxicity . Its selective activity profile—potent cytotoxicity without reported antiviral activity—makes it suitable for cancer cell death mechanism studies where off-target antiviral effects would confound interpretation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroniloticin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.